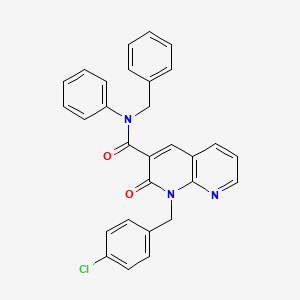

N-cyclobutyl-6-methylpyridazin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclobutyl-6-methylpyridazin-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a pyridazine-based compound that has been extensively studied for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Electrophilic Aminations with Oxaziridines

Electrophilic aminations are pivotal in synthesizing azines, hydrazines, diaziridines, hydrazino acids, N-aminopeptides, aziridines, triazanes, O-alkylhydroxylamines, sulfenamides, thiooximes, and aminodicarboxylic and derivatives. This process, facilitated by cyclohexanespiro-3'-oxaziridine transferring its NH group to various nucleophiles, underscores the versatility of amination reactions in generating a wide array of nitrogen-containing compounds, essential for pharmaceutical and materials science applications (Andreae & Schmitz, 1991).

Palladium-Catalyzed Carbonylative Cyclization of Amines

The palladium-catalyzed carbonylative cyclization of amines via γ-C(sp3)-H activation offers a novel pathway for the diversification of amino acids and peptides into γ-lactams. This process highlights the potential for late-stage functionalization of complex molecules, showcasing the strategic incorporation of functional groups into bioactive molecules to enhance their properties or to create novel compounds with potential therapeutic applications (Hernando et al., 2016).

Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities

Enaminones serve as key intermediates in synthesizing N-arylpyrazole-containing compounds, leading to the discovery of substances with significant antitumor and antimicrobial activities. This synthetic pathway enables the creation of biologically active molecules that could contribute to new treatments for cancer and infectious diseases, highlighting the crucial role of innovative synthetic strategies in drug discovery (Riyadh, 2011).

Homogeneous Catalytic Aminocarbonylation of Nitrogen-Containing Iodo-Heteroaromatics

The aminocarbonylation of iodo-heteroaromatics represents a versatile strategy for synthesizing N-substituted nicotinamides and related compounds. This method underscores the importance of palladium-catalyzed reactions in efficiently creating molecules of biological relevance, providing a synthetic route to potentially bioactive compounds with a broad spectrum of properties (Takács et al., 2007).

Synthesis of 3-Aminocyclobut-2-en-1-ones as VLA-4 Antagonists

The facile condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine to prepare a series of 3-aminocyclobut-2-en-1-ones demonstrates the potential for developing potent VLA-4 antagonists. This synthetic approach may lead to new therapeutic agents for treating inflammatory and autoimmune diseases, showcasing the application of chemical synthesis in addressing unmet medical needs (Brand et al., 2003).

Mecanismo De Acción

Target of Action

The primary targets of N-cyclobutyl-6-methylpyridazin-3-amine are currently unknown

Result of Action

The molecular and cellular effects of N-cyclobutyl-6-methylpyridazin-3-amine’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-cyclobutyl-6-methylpyridazin-3-amine . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment in which the compound is active.

Propiedades

IUPAC Name |

N-cyclobutyl-6-methylpyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-7-5-6-9(12-11-7)10-8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSYRQVSGQAOIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclobutyl-6-methylpyridazin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2451390.png)

![2-phenyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2451396.png)

![2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2451397.png)

![2-[(4-methoxybenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2451403.png)

![6-cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2451404.png)

![6-oxo-N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2451405.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2451406.png)